CC-17369
Description
Properties
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c14-5-1-3-7(17)10-9(5)12(20)16(13(10)21)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNODJHQYSZVNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547162-46-8 | |
| Record name | CC-17369 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1547162468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CC-17369 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z346T86O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
CC-17369 is synthesized from Pomalidomide. The synthetic route involves the hydroxylation of Pomalidomide to produce 7-Hydroxy pomalidomide. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the hydroxylation process. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Primary Reaction Types
CC-17369 participates in three major reaction classes:
| Reaction Type | Functional Group | Reagents/Conditions | Major Products |
|---|---|---|---|
| Oxidation | Hydroxyl (-OH) | Hydrogen peroxide, KMnO<sub>4</sub> (acidic/neutral) | Ketone derivatives |
| Nucleophilic Substitution | Aromatic C-Br bond | Amines, thiols (DMF, 60–80°C) | Aryl amines or thioethers |
| Hydrolysis | Amide (-CONH<sub>2</sub>) | Aqueous HCl/NaOH (reflux) | Carboxylic acid and amine fragments |
Key Insights :
-
The hydroxyl group is susceptible to oxidation, forming ketones under strong oxidizing conditions .
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The aromatic bromine undergoes substitution with nucleophiles like amines, enabling structural diversification .
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Amide hydrolysis occurs under acidic/basic conditions, yielding pomalidomide derivatives.
Oxidation of the Hydroxyl Group
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Proton Abstraction : Base-mediated deprotonation of -OH generates an alkoxide intermediate.
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Electron Transfer : Oxidizing agents (e.g., KMnO<sub>4</sub>) abstract electrons, forming a carbonyl group .
Aromatic Bromine Substitution
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Nucleophilic Attack : Amine/thiol nucleophiles target the electron-deficient aryl bromide.
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Transition State : A Meisenheimer complex forms, followed by bromide elimination10 .
In Vitro Reactivity Studies
Comparative Reactivity
| Property | This compound | Pomalidomide |
|---|---|---|
| Oxidation Sensitivity | High (hydroxyl group) | Low (lactam stability) |
| Hydrolysis Rate | 0.12 h<sup>-1</sup> (pH 7.4) | 0.03 h<sup>-1</sup> (pH 7.4) |
| Substitution Yield | 65–78% (amine) | N/A |
Industrial and Synthetic Relevance
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PROTAC Design : Substitution reactions modify its aromatic core to enhance cereblon-binding affinity .
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Scale-Up Challenges : Hydrolysis side reactions necessitate pH-controlled conditions during large-scale synthesis .
Unresolved Questions
Scientific Research Applications
CC-17369 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTACs for targeted protein degradation.
Biology: Studied for its role in the recruitment of cereblon protein and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
CC-17369 exerts its effects by binding to cereblon, a substrate receptor of the CRL4 E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in regulating protein levels within cells .
Comparison with Similar Compounds
Structural Analogs: Pomalidomide Metabolites
CC-17369 belongs to a family of pomalidomide metabolites with modifications to the core structure. Key analogs include:
Key Findings :
Functional Analogs: CRBN Ligands in PROTACs
This compound shares functional similarities with other CRBN-recruiting ligands used in PROTAC design:
Key Findings :
Pharmacokinetic Comparison
This compound and its analogs exhibit distinct pharmacokinetic profiles:
| Parameter | This compound | Pomalidomide | CC-17368 | |
|---|---|---|---|---|
| Tₘₐₓ (h) | 2.75–4.0 | 1.5–2.75 | 2.9–4.0 | |
| Half-life (h) | 6.5–8.0 | 6.5–8.0 | 6.5–8.0 | |
| Cmax (ng/mL) | 20–50 | 50–100 | 15–40 |
Key Findings :
- All metabolites share similar elimination half-lives but lower plasma concentrations than pomalidomide .
Biological Activity
CC-17369 is a compound that has garnered interest in the field of pharmacology due to its potential biological activities, particularly as a selective inhibitor of certain kinases. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and relevant case studies.
Overview of this compound
This compound is primarily recognized as a potent inhibitor of Polo-like kinase 4 (PLK4), which plays a crucial role in centriole duplication during the cell cycle. The inhibition of PLK4 can lead to significant alterations in cellular division and proliferation, making this compound a candidate for further research in cancer therapeutics.
Target Interaction : this compound binds selectively to PLK4 with a high affinity, exhibiting a Ki value of 0.59 nM. This interaction prevents the normal function of PLK4, thereby disrupting centriole duplication and leading to mitotic defects.
Biochemical Pathways : The inhibition of PLK4 by this compound affects several downstream signaling pathways involved in cell cycle regulation. This can result in:
- Cell Cycle Arrest : Cells may experience G2/M phase arrest due to disrupted centriole formation.
- Apoptosis Induction : Prolonged inhibition can trigger apoptotic pathways in cancer cells, leading to cell death.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Parameter | Value |
|---|---|
| Target Kinase | Polo-like kinase 4 (PLK4) |
| Ki Value | 0.59 nM |
| Effect on Cell Cycle | G2/M phase arrest |
| Induced Cellular Response | Apoptosis in cancer cells |
| Selectivity | High selectivity for PLK4 |
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that treatment with this compound resulted in significant inhibition of PLK4 activity in various cancer cell lines, leading to reduced cell proliferation rates. The IC50 values varied across different cell types, indicating differential sensitivity.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to control groups. Notably, xenograft models using human cancer cells revealed that tumors treated with this compound exhibited signs of apoptosis and reduced mitotic figures.
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Clinical Implications :
- The potential application of this compound as an anticancer agent is under investigation. Preliminary results suggest that it may be particularly effective against tumors characterized by aberrant PLK4 expression.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying CC-17369 in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method, utilizing authentic reference standards (e.g., this compound) for metabolite confirmation. Fragmentation patterns (e.g., m/z 290 [M + H]⁺) and retention time comparisons are critical for distinguishing hydroxylated metabolites like this compound from parent compounds .
Q. What is the metabolic pathway leading to the formation of this compound?
- Methodological Answer : this compound is a hydroxylated metabolite of pomalidomide, formed via cytochrome P450-mediated oxidation at the 7-position of the aminoisoindoline-dione moiety. Structural confirmation relies on synthesizing and cross-validating reference standards to rule out isomeric metabolites (e.g., CC-17368, 5-hydroxy pomalidomide) .
Q. How should researchers design experiments to track this compound excretion in human studies?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C-pomalidomide) to trace this compound in plasma, urine, and fecal samples. Employ longitudinal sampling to capture pharmacokinetic profiles, and validate recovery rates using spiked matrices to account for matrix effects .
Advanced Research Questions
Q. How can researchers ensure reproducibility in quantifying this compound across laboratories?
- Methodological Answer :
- Standardization : Distribute authenticated reference materials (e.g., this compound) to harmonize quantification.
- Cross-Validation : Perform inter-laboratory comparisons using shared protocols for sample preparation (e.g., solid-phase extraction) and LC-MS/MS parameters .
- Data Reporting : Adhere to guidelines for reporting metabolite quantification, including limits of detection (LOD), recovery rates, and inter-assay variability .
Q. What strategies resolve contradictory data on this compound’s pharmacokinetic parameters?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., genetic polymorphisms in metabolic enzymes).
- Controlled Replication : Standardize participant demographics (e.g., age, renal/hepatic function) and dosing regimens to minimize variability .
- Statistical Modeling : Apply mixed-effects models to account for intersubject variability and instrument noise .
Q. How to integrate this compound metabolite data into broader pharmacokinetic models?
- Methodological Answer :
- Compartmental Modeling : Use software like NONMEM or Monolix to estimate absorption, distribution, and elimination rates.
- Data Transparency : Include raw data in appendices (e.g., concentration-time curves) to enable model validation .
- Ethical Compliance : Ensure human study protocols are approved by ethics boards, with explicit inclusion/exclusion criteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
